

Cross-reactivity of AZ191 with other protein kinases.

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AZ191 Cross-Reactivity Profile: A ComparativeGuide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of the protein kinase inhibitor **AZ191** with other protein kinases. The information is compiled from publicly available experimental data to assist researchers in evaluating the selectivity of this compound.

Executive Summary

AZ191 is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) with a reported IC50 of 17 nM.[1][2] While it demonstrates selectivity for DYRK1B over the closely related kinases DYRK1A and DYRK2, broader screening has identified off-target interactions.[1][2] This guide presents the available quantitative data on these interactions, details the experimental methodologies used for their determination, and provides a visual representation of a key signaling pathway influenced by DYRK1B.

Data Presentation

The following tables summarize the inhibitory activity of **AZ191** against its primary target and other protein kinases.

Table 1: Inhibitory Activity of AZ191 against DYRK Family Kinases



Kinase Target	IC50 (nM)	Selectivity vs. DYRK1B	Assay Type
DYRK1B	17	-	In vitro radioactivity- based substrate phosphorylation assay
DYRK1A	88	5.2-fold	In vitro radioactivity- based substrate phosphorylation assay
DYRK2	1890	111-fold	In vitro radioactivity- based substrate phosphorylation assay

Data sourced from the Chemical Probes Portal and a 2014 publication in the Biochemical Journal.[1][2][3][4]

Table 2: Off-Target Kinase Interactions of AZ191 Identified by KINOMEscan®

A KINOMEscan® screen of over 400 kinases was performed with 1 μ M of **AZ191**. The following non-mutated kinases were identified as hits.[1] Quantitative percentage of inhibition or dissociation constant (Kd) values for these interactions are not readily available in the public domain.



ff-Target Kinase	
Т	
RAK1	
YRK1A	
EK5	
KNK2	
RKD2	
PS6KA4	
SK4	

Data sourced from the Chemical Probes Portal.[1]

Experimental Protocols

The data presented in this guide were generated using the following key experimental methodologies:

In Vitro Radioactivity-Based Substrate Phosphorylation Assay

This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.

Methodology:

- Reaction Setup: The kinase of interest (e.g., purified DYRK1B, DYRK1A, or DYRK2) is incubated with a specific substrate peptide (e.g., Woodtide) in a kinase reaction buffer.[3]
- Inhibitor Addition: Varying concentrations of the test compound (**AZ191**) are added to the reaction mixture. A control reaction with no inhibitor (vehicle, e.g., DMSO) is also prepared.



- Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP, typically [y-32P]ATP.[3]
- Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
- Termination of Reaction: The reaction is stopped, often by the addition of a solution that denatures the kinase, such as SDS-PAGE loading buffer.
- Separation: The reaction products are separated by SDS-PAGE to resolve the phosphorylated substrate from the unreacted [y-32P]ATP.
- Detection and Quantification: The gel is dried and exposed to a phosphor screen or autoradiography film. The amount of radioactivity incorporated into the substrate is quantified using a phosphorimager or densitometry.
- IC50 Determination: The percentage of kinase inhibition at each AZ191 concentration is
 calculated relative to the control. The IC50 value, the concentration of inhibitor required to
 reduce kinase activity by 50%, is then determined by fitting the data to a dose-response
 curve.

KINOMEscan® Competitive Binding Assay (DiscoverX)

This is a high-throughput affinity-based assay that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

Methodology:

- Assay Principle: The assay is based on a competitive binding format where a test compound
 (AZ191) competes with a proprietary, immobilized ligand for binding to the kinase active site.
 The kinases are typically tagged with DNA for quantification by qPCR.
- Assay Components:
 - Kinase Panel: A large panel of human kinases expressed and tagged.
 - Immobilized Ligand: A kinase-directed ligand is immobilized on a solid support (e.g., beads).

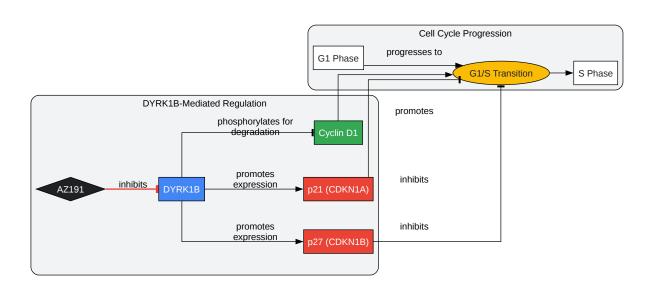


- Test Compound: The inhibitor to be profiled (AZ191).
- Incubation: The DNA-tagged kinase, the immobilized ligand, and the test compound (at a fixed concentration, e.g., 1 μM) are incubated together to allow binding to reach equilibrium.
- Separation: The solid support with the immobilized ligand and any bound kinase is separated from the unbound kinase.
- Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the associated DNA tag.
- Data Analysis: The results are typically reported as "percent of control," where the control is
 the amount of kinase bound in the absence of the test compound. A lower percentage
 indicates a stronger interaction between the test compound and the kinase.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway involving DYRK1B and the general workflow of a kinase inhibitor profiling experiment.

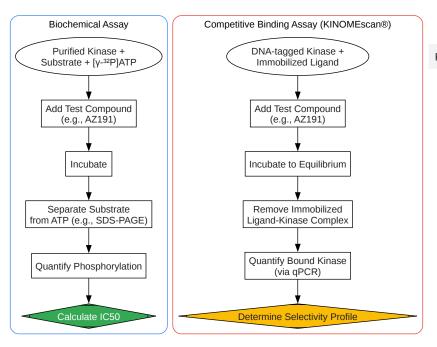




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Caption: DYRK1B's role in cell cycle regulation.





Kinase Inhibitor Profiling Workflow

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Caption: Workflow for kinase inhibitor profiling.

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